molecular formula C22H24N2O2S2 B3016417 N-(2-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941875-83-8

N-(2-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B3016417
CAS RN: 941875-83-8
M. Wt: 412.57
InChI Key: KXILPTMZWKMNOX-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide" is a multifunctional molecule that is likely to possess a range of biological activities due to its structural complexity. The presence of a thiazole ring, a common motif in many biologically active compounds, suggests potential for various pharmacological properties. The methoxyphenethyl and methylbenzyl groups may also contribute to the molecule's overall bioactivity and physicochemical properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported, where key precursors like cyanoacetamide derivatives are used to create a diverse array of products, including those with thiazole rings . The synthetic pathways often involve regioselective attacks and cyclization, leading to a variety of heterocyclic structures. The synthesis procedures are typically straightforward, involving one-pot reactions under mild conditions, which could be advantageous for the synthesis of the compound .

Molecular Structure Analysis

Structural characterization of similar molecules has been performed using techniques such as X-ray crystallography, IR-NMR spectroscopy, and computational methods like density functional theory (DFT) . These studies provide detailed insights into the molecular geometry, conformational flexibility, and electronic properties, which are essential for understanding the behavior of the compound under study.

Chemical Reactions Analysis

The compound's thiazole and acetamide groups are reactive sites that can undergo various chemical reactions. For instance, thiazole derivatives have been used to synthesize compounds with potential antitumor activities, where the reactivity of the cyanoacetamido moiety plays a crucial role . The acetamide group is also a versatile functionality that can participate in further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of methoxy and thiazole groups can affect the molecule's polarity, solubility, and stability. Computational studies can predict properties like molecular electrostatic potential, vibrational frequencies, and non-linear optical properties, which are important for understanding the compound's interactions with biological targets .

Relevant Case Studies

Case studies involving similar molecules have shown significant biological activities. For example, thiazole-containing compounds have been evaluated for their antitumor , hypoglycemic , antioxidant, and anti-inflammatory activities . These studies often involve in vitro or in vivo models to assess the efficacy of the compounds. Although no direct case studies on "this compound" are provided, the related research suggests potential for similar biological applications.

Scientific Research Applications

  • COX Inhibitory Activity:

    • The compound, closely related to N-(2-methoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, has been studied for its COX inhibitory activities. Derivatives containing a 4-methoxyphenyl group showed strong inhibitory activity on the COX-2 enzyme. Particularly, a compound with a similar structure exhibited higher selectivity towards COX-2, indicating potential applications in inflammation and pain management (Ertas et al., 2022).
  • Anticancer Activity:

    • Similar compounds have been investigated for their anticancer activities. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and tested against lung adenocarcinoma cells, demonstrating selective cytotoxicity. This suggests potential applications of related compounds in cancer therapy (Evren et al., 2019).
  • Photodynamic Therapy for Cancer Treatment:

    • A study on new zinc phthalocyanine derivatives, similar in structure, highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II photosensitizers in cancer therapy (Pişkin et al., 2020).
  • Optoelectronic Properties:

    • Research on N-(benzo[d]thiazol-2-yl) acetamide derivatives, closely related to the compound , has shown significant optoelectronic properties. These properties are crucial in the development of materials for electronic and photonic applications (Camurlu & Guven, 2015).
  • Antimicrobial Activity:

    • Derivatives of N-(benzo[d]thiazol-2-yl) acetamides, similar to the compound , have been studied for their antimicrobial properties. These compounds showed notable activity against a range of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Krátký et al., 2017).

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S2/c1-16-7-9-17(10-8-16)14-27-22-24-19(15-28-22)13-21(25)23-12-11-18-5-3-4-6-20(18)26-2/h3-10,15H,11-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXILPTMZWKMNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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